Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Description
Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a brominated derivative of the pyrazolo[1,5-a]pyridine scaffold, functionalized with ester groups at positions 2 and 3 and a bromine atom at position 2. This compound belongs to a class of heterocyclic molecules widely utilized in medicinal chemistry and materials science due to their structural diversity and reactivity.
Key physicochemical properties inferred from analogs include:
Properties
IUPAC Name |
diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4/c1-3-19-12(17)9-10(13(18)20-4-2)15-16-7-5-6-8(14)11(9)16/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADNWSXNKBVMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2N=C1C(=O)OCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via cyclocondensation reactions involving aminopyrazole derivatives and activated alkynes or enones.
A common approach uses 3-aminopyrazole reacted with ethyl acetylenedicarboxylate or its analogs in polar aprotic solvents such as dimethylformamide (DMF) under mild heating conditions (e.g., room temperature to 60°C) to yield the pyrazolo[1,5-a]pyridine-2,3-dicarboxylate core with ester functionalities already incorporated.
Reaction times range from 12 to 24 hours, with yields reported around 70-80% due to the efficiency of the cyclization process.
The choice of solvent and base (e.g., potassium carbonate) can influence regioselectivity and yield.
Regioselective Bromination at the 4-Position
Selective bromination is critical to functionalize the pyrazolo[1,5-a]pyridine core at the 4-position.
N-Bromosuccinimide (NBS) is the reagent of choice for mild and regioselective bromination in acetonitrile or similar solvents at temperatures around 40°C.
The reaction is monitored by thin-layer chromatography (TLC) to avoid over-bromination.
The bromination step typically proceeds with yields exceeding 80%, producing this compound with high regioselectivity.
Alternative brominating agents or conditions are less common due to the specificity and mildness of NBS.
Esterification and Purification
The ester groups at positions 2 and 3 can be introduced either during the initial cyclization step (using ethyl acetylenedicarboxylate) or by transesterification/hydrolysis followed by re-esterification with ethanol and acid catalysis.
Purification methods include recrystallization from suitable solvents or flash chromatography using petroleum ether and ethyl acetate mixtures.
The final product is typically obtained as a yellow solid with a purity of ≥97%, suitable for further synthetic applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine core formation | 3-Aminopyrazole + ethyl acetylenedicarboxylate in DMF, K₂CO₃ base | 25-60°C | 12-24 hours | 70-80 | Polar aprotic solvent improves yield |
| Bromination at 4-position | N-Bromosuccinimide (NBS) in acetonitrile | 40°C | 2-4 hours | >80 | TLC monitoring essential for regioselectivity |
| Esterification | Ethanol, acid catalyst (e.g., H₂SO₄) | Reflux (~78°C) | 6-12 hours | >85 | Can be done post-bromination if needed |
| Purification | Recrystallization or flash chromatography | Ambient | Variable | — | Ensures ≥97% purity |
Representative Synthetic Scheme
-
$$
\text{3-Aminopyrazole} + \text{Ethyl acetylenedicarboxylate} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, \ 25-60^\circ C} \text{Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate}
$$ -
$$
\text{Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate} + \text{NBS} \xrightarrow{\text{CH}_3\text{CN}, \ 40^\circ C} \text{this compound}
$$ -
Recrystallization or chromatography to isolate the pure product.
Notes on Industrial Scale-Up and Variations
Industrial synthesis is likely a scale-up of the laboratory method, emphasizing reaction optimization for yield and purity.
Use of anhydrous solvents and controlled addition of reagents improves reproducibility and minimizes side reactions.
Protective group strategies are generally minimal due to the stability of the core and ester groups under reaction conditions.
Bromination is a key functionalization step that allows further derivatization via cross-coupling reactions in medicinal chemistry.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 3-Aminopyrazole, ethyl acetylenedicarboxylate, N-Bromosuccinimide |
| Core Formation Solvent | Dimethylformamide (DMF) |
| Bromination Solvent | Acetonitrile |
| Reaction Temperatures | 25-60°C (core formation), 40°C (bromination), reflux for esterification |
| Reaction Times | 12-24 h (core), 2-4 h (bromination), 6-12 h (esterification) |
| Purification Techniques | Recrystallization, flash chromatography |
| Typical Yields | 70-80% (core), >80% (bromination), >85% (esterification) |
| Product Purity | ≥97% |
| Physical Form | Yellow solid |
| Storage Conditions | Cool, dry place; refrigeration at 2-7°C recommended for stability |
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyridine derivatives, alcohols, and carboxylic acids, depending on the type of reaction and reagents used .
Scientific Research Applications
Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various biologically active compounds, including potential anticancer and anti-inflammatory agents.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific photophysical properties.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is primarily related to its ability to interact with specific molecular targets in biological systems. The bromine atom and ester groups in the compound facilitate its binding to enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
Fluorine at C6 improves metabolic stability and bioavailability in drug candidates . Saturated analogs (e.g., tetrahydropyridine derivatives) exhibit altered ring strain and solubility .
Ester Group Impact :
Example :
Bromination Strategies
Bromine can be introduced via:
- Electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions.
- Direct cycloaddition with pre-brominated pyridinium salts, though this method is less documented in the evidence .
Biological Activity
Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: 2802152-00-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in research and therapeutic applications.
- Molecular Formula : C13H12BrN2O4
- Molecular Weight : 341.16 g/mol
- Structure : The compound features a pyrazolo-pyridine core with two carboxylate groups and a bromine substituent, contributing to its unique reactivity and biological profile.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyridine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have been reported to exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Enzymatic Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Research indicates that related pyrazolo compounds can inhibit specific enzymes involved in cancer progression and metastasis. For example, derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Case Studies
-
In Vitro Studies :
- A study demonstrated that this compound exhibited significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at micromolar concentrations.
- The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways.
-
In Vivo Studies :
- Animal model studies indicated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential as an anticancer agent.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. However, further studies are needed to assess its toxicity profile comprehensively. Preliminary data indicate low acute toxicity levels; however, chronic exposure effects remain to be fully elucidated.
Comparative Biological Activity
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | |
| Similar Pyrazolo Compound | CDK Inhibition | 0.5 | |
| Other Derivative | Antitumor | 1.0 |
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions between appropriate pyrazole derivatives and bromo-substituted pyridines. Various synthetic routes allow for modifications at different positions on the heterocyclic core, enhancing the compound's biological activity and specificity.
Synthesis Pathway
-
Starting Materials :
- Bromo-pyridine derivatives
- Diethyl malonate or similar dicarbonyl compounds
-
Reaction Conditions :
- Base-catalyzed cyclocondensation
- Solvent-free conditions preferred for environmental sustainability
-
Yield Optimization :
- High yields reported with minimal purification steps required.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate?
- Methodology : The synthesis typically involves cyclocondensation of 1-aminopyridinium salts with dialkyl acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate, DMAD) under basic conditions (e.g., K₂CO₃ in DMF). Key steps include:
- Reaction temperature control (room temperature to 40°C) to optimize regioselectivity.
- Purification via flash chromatography (e.g., EtOAc/petroleum ether mixtures) .
- Yields vary significantly (43–76%) depending on substituents and reaction optimization .
- Critical Parameters : Anhydrous DMF as solvent, stoichiometric ratios (1:1.5 for DMAD), and monitoring via TLC to prevent over-reaction.
Q. How is the compound characterized structurally?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks for pyrazole and pyridine protons (e.g., δ 8.5–7.0 ppm for aromatic protons, δ 4.0–3.8 ppm for ethoxy groups) .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed mass for [M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity be controlled during bromination or cross-coupling reactions?
- Regioselective Bromination : Use N-iodosuccinimide (NIS) in acetonitrile at 40°C to selectively brominate the pyrazole ring (C-4 position) without affecting the pyridine moiety. Confirmed by 1H NMR shift changes in adjacent protons .
- Palladium-Catalyzed Cross-Coupling : Optimize ligand systems (e.g., XPhos) and base (Cs₂CO₃) for Suzuki-Miyaura reactions with arylboronic acids, focusing on steric and electronic effects of the 4-bromo substituent .
Q. How to resolve contradictory data in ester hydrolysis or cyclization attempts?
- Case Study : Hydrolysis of diethyl esters to carboxylic acids using H₂SO₄ in water (110°C, 24 h) achieves 78% yield, but subsequent cyclization with hydrazine may fail due to competing side reactions. Mitigation strategies include:
- Adjusting pH to 8–9 during workup to stabilize intermediates.
- Switching solvents (e.g., acetic acid for cyclization) to improve reaction efficiency .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Yield Optimization Table :
| Step | Reaction | Key Parameters | Yield (%) | Ref. |
|---|---|---|---|---|
| 1 | Cyclocondensation | K₂CO₃, DMAD, DMF, 18 h, r.t. | 43–76 | [1,7] |
| 2 | Bromination | NIS, CH₃CN, 40°C, 12 h | 84 | [7] |
| 3 | Ester Hydrolysis | H₂SO₄, H₂O, 110°C, 24 h | 78 | [7] |
- Troubleshooting : Use microwave-assisted synthesis to reduce reaction times for sluggish steps (e.g., cyclocondensation).
Functionalization and Application Challenges
Q. How to functionalize the 4-bromo position for diverse heterocyclic libraries?
- Approaches :
- Buchwald-Hartwig Amination : Couple with primary/secondary amines using Pd(dba)₂/Xantphos catalyst.
- Sonogashira Coupling : Introduce alkynes for click chemistry applications.
- SNAr Reactions : Activate the bromo group with electron-withdrawing substituents for nucleophilic aromatic substitution .
Q. What are common pitfalls in scaling up synthesis, and how are they addressed?
- Challenges :
- Solubility issues in DMF during large-scale reactions.
- Column chromatography inefficiency for purification.
- Solutions :
- Replace DMF with THF or EtOH for easier solvent removal.
- Optimize recrystallization (e.g., using EtOAc/hexane) instead of chromatography .
Data Validation and Reproducibility
Q. How to validate spectral data against computational predictions?
- Validation Workflow :
Compare experimental 13C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*).
Use HRMS isotopic pattern matching to confirm molecular formula (e.g., m/z 349.985 for C₁₁H₁₀BrN₂O₄⁺) .
Q. Why might reported yields vary across studies, and how to ensure reproducibility?
- Factors : Impurity of starting materials, trace moisture in solvents, or subtle temperature variations.
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
